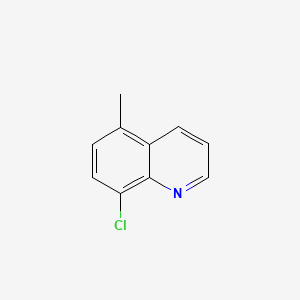

8-Chloro-5-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLMKLASYACBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564686 | |

| Record name | 8-Chloro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-81-0 | |

| Record name | 8-Chloro-5-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-5-methylquinoline

Foreword: Understanding the Quinoline Core in Modern Research

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique electronic properties. As researchers and drug development professionals, a profound understanding of the physicochemical characteristics of novel quinoline derivatives is not merely academic; it is the bedrock upon which successful innovation is built. This guide focuses on a particularly compelling derivative: 8-Chloro-5-methylquinoline. The strategic placement of a chloro group at the 8-position and a methyl group at the 5-position introduces nuanced electronic and steric factors that significantly influence its behavior in various chemical and biological systems. This document aims to provide a comprehensive, in-depth technical exploration of these properties, moving beyond a simple recitation of data to explain the underlying principles and experimental considerations. Our objective is to empower researchers to leverage the full potential of this compound in their scientific endeavors.

Molecular Structure and Core Physicochemical Data

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₈ClN. Its structure consists of a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 8-position, and a methyl group is at the 5-position.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

| Molecular Weight | 177.63 g/mol | Calculated | - |

| Melting Point | 54 °C | Experimental | [1] |

| Boiling Point | 293.4 ± 20.0 °C | Predicted | [1] |

| Density | 1.225 ± 0.06 g/cm³ | Predicted | [1] |

| pKa (most basic) | 2.56 ± 0.29 | Predicted | [1] |

It is crucial to note that while the melting point is an experimentally determined value, the boiling point, density, and pKa are computationally predicted and should be considered as estimates pending experimental verification.[1]

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide a detailed map of its atomic connectivity.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the electron-donating effect of the methyl group.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbon atoms will similarly be affected by the substituents and the inherent electronic nature of the quinoline core.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

-

Electron Ionization Mass Spectrometry (EI-MS): In an EI-MS experiment, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 177, corresponding to the nominal mass of the molecule with the ³⁵Cl isotope. An M+2 peak at m/z 179, with an intensity of approximately one-third of the M⁺ peak, would be characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by:

-

C-H stretching vibrations of the aromatic and methyl groups in the region of 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

-

C=C and C=N stretching vibrations of the quinoline ring in the 1600-1450 cm⁻¹ region.

-

C-Cl stretching vibration , which is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Chromatographic Behavior

The lipophilicity of this compound, influenced by the chloro and methyl substituents, will govern its behavior in chromatographic separations. In reverse-phase high-performance liquid chromatography (RP-HPLC), it is expected to be a moderately retained compound.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted physicochemical properties of this compound should be confirmed through experimental validation. The following section outlines standard, field-proven protocols for these determinations.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

-

Calibrate the DSC instrument using certified standards (e.g., indium).

-

Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Crimp the pan to ensure good thermal contact.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Determination by the Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent. It ensures that an equilibrium is reached between the dissolved and undissolved solute.

Protocol:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added. For a basic compound like a quinoline, an acid is used as the titrant.

Protocol:

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.

-

The pKa is determined from the titration curve, typically at the half-equivalence point.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Stability and Degradation

The stability of a compound is a critical parameter, particularly in the context of drug development, as it influences its shelf-life, storage conditions, and formulation.

General Stability Considerations

Quinoline derivatives can be susceptible to degradation under certain conditions. For this compound, the following should be considered:

-

Oxidative Degradation: The quinoline ring, particularly due to the presence of the electron-donating methyl group, may be susceptible to oxidation.

-

Photodegradation: Exposure to light, especially UV radiation, can potentially lead to the degradation of the molecule.

-

Hydrolytic Stability: The compound is expected to be generally stable to hydrolysis under neutral pH conditions. However, stability at extreme pH values should be experimentally evaluated.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

-

Light: Protect from light by storing in amber vials or in the dark.

-

Atmosphere: For enhanced stability, particularly if the compound is found to be sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Applications in Research and Development

The structural motifs present in this compound suggest its potential utility in several areas of research and development. The quinoline core is a well-established pharmacophore in drug discovery, and its derivatives have shown a wide range of biological activities.

-

Drug Discovery: The presence of the chloro and methyl substituents can modulate the lipophilicity and electronic properties of the quinoline scaffold, potentially leading to novel interactions with biological targets. It could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

-

Materials Science: The electronic properties of substituted quinolines make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of functional polymers.

Conclusion

This compound is a compound of significant interest, possessing a unique combination of structural features that warrant a thorough investigation of its physicochemical properties. This guide has provided a comprehensive overview of its known and predicted characteristics, along with detailed protocols for their experimental determination. A clear understanding of its molecular structure, spectroscopic profile, solubility, pKa, and stability is paramount for any researcher or developer intending to work with this molecule. The insights provided herein are intended to serve as a foundational resource to facilitate and accelerate future research and innovation involving this compound.

References

An In-depth Technical Guide to 8-Chloro-5-methylquinoline: Synthesis, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Chloro-5-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. While this specific isomer is not as extensively documented as other quinoline derivatives, this document consolidates available information and provides field-proven insights into its synthesis, characterization, and potential applications. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Core Identification and Physicochemical Properties

This compound is a heterocyclic aromatic compound with a molecular formula of C₁₀H₈ClN. Its structure consists of a quinoline core substituted with a chlorine atom at the 8-position and a methyl group at the 5-position.

CAS Number: 56961-81-0

Molecular Structure:

A comprehensive literature search did not yield experimentally determined spectroscopic data for this compound. However, based on the analysis of structurally related compounds, we can predict its key physicochemical properties.

| Property | Predicted/Reported Value | Source/Basis |

| Molecular Weight | 177.63 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar substituted quinolines |

| Melting Point | 54 °C | --INVALID-LINK-- |

| Boiling Point | 293.4±20.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.225±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 2.56±0.29 (Predicted) | --INVALID-LINK-- |

| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and methanol. | General solubility of quinoline derivatives |

Proposed Synthesis of this compound

For the synthesis of this compound, the logical starting material is 2-chloro-5-methylaniline .[3]

Proposed Skraup Synthesis Protocol

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Charge Reactants: To the flask, add 2-chloro-5-methylaniline, glycerol, and a mild oxidizing agent such as nitrobenzene or arsenic acid. The choice of oxidizing agent is critical; nitrobenzene can also act as a solvent, while arsenic acid may lead to a less violent reaction.[2]

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring and cooling. This step is highly exothermic and requires careful control to prevent a runaway reaction.

-

Heating: Heat the reaction mixture to initiate the reaction. The temperature should be carefully controlled, as the Skraup reaction is known for being vigorous.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture and cautiously pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude this compound can be purified by steam distillation followed by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as both a catalyst for the dehydration of glycerol to acrolein and for the cyclization step.

-

Oxidizing Agent: Is necessary for the final aromatization of the dihydroquinoline intermediate to the quinoline ring.

-

Careful Acid Addition and Temperature Control: Essential for safety and to control the exothermic nature of the reaction.

Caption: Proposed Skraup synthesis workflow for this compound.

Analytical Identification Protocols

Due to the lack of published experimental spectra for this compound, the following section outlines the standard protocols for its characterization and provides predicted spectral data based on the analysis of structurally similar compounds, such as 8-chloroquinoline, 8-methylquinoline, and 5-methylquinoline.[2][4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Spectrum Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic Protons (δ 6.5-9.0 ppm): A series of doublets, triplets, or multiplets corresponding to the five protons on the quinoline ring. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and methyl groups.

-

Methyl Protons (δ 2.0-3.0 ppm): A singlet corresponding to the three protons of the methyl group at the 5-position.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

Aromatic Carbons (δ 110-160 ppm): Ten distinct signals for the ten carbon atoms of the quinoline ring system. The carbons attached to the chlorine and nitrogen atoms will be significantly shifted.

-

Methyl Carbon (δ 15-25 ppm): A single signal for the methyl group carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum, which will show the molecular ion peak and various fragment ions.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent peak at m/z 177, corresponding to the molecular weight of this compound. An isotopic peak at m/z 179 with an intensity of approximately one-third of the M⁺ peak will be observed due to the presence of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways for quinolines include the loss of HCN and cleavage of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data:

-

Aromatic C-H stretching: Bands in the region of 3100-3000 cm⁻¹.

-

C=C and C=N stretching: Strong absorptions in the 1600-1450 cm⁻¹ region, characteristic of the aromatic quinoline ring.

-

C-Cl stretching: A band in the fingerprint region, typically between 800-600 cm⁻¹.

Caption: A typical analytical workflow for the identification of this compound.

Potential Applications in Drug Development and Research

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[9][10][11][12] While specific biological activities for this compound have not been extensively reported, its structural features suggest potential for investigation in several therapeutic areas.

-

Antimalarial Agents: Chloroquine, a well-known antimalarial drug, is a substituted quinoline. The presence of a chlorine atom on the quinoline ring of this compound makes it a candidate for screening in antimalarial assays.

-

Anticancer Agents: Many quinoline derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[13][14] The this compound scaffold could serve as a starting point for the design of novel kinase inhibitors.

-

Antimicrobial and Antifungal Agents: The quinoline ring is present in several antibacterial and antifungal compounds.[9] The lipophilicity and electronic properties of this compound may contribute to its potential as an antimicrobial agent.

-

Neuroprotective Agents: Some quinoline derivatives, particularly 8-hydroxyquinolines, have been investigated for their neuroprotective effects, often attributed to their metal-chelating properties.[11][12][15]

Safety and Handling

As with any chemical compound, proper safety precautions must be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety guidelines for structurally related compounds such as 8-chloroquinoline and methylquinolines should be followed.[4][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents an intriguing but underexplored member of the quinoline family. This guide has provided a comprehensive framework for its synthesis and identification, drawing upon established chemical principles and data from analogous compounds. The proposed synthetic route via the Skraup reaction offers a viable method for its preparation, and the predicted spectroscopic data provide a solid basis for its characterization. Given the broad pharmacological potential of the quinoline scaffold, this compound warrants further investigation for its potential applications in drug discovery and materials science.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. jocpr.com [jocpr.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. jptcp.com [jptcp.com]

- 10. PubChemLite - 2-chloro-5-methylaniline (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 11. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectroscopic Profile of 8-Chloro-5-methylquinoline: A Technical Guide for Researchers

Introduction: The Structural Significance of 8-Chloro-5-methylquinoline

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold itself is a key pharmacophore found in numerous natural and synthetic bioactive compounds. The specific substitution pattern of a chloro group at the 8-position and a methyl group at the 5-position modulates the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity and material characteristics. Accurate structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR).

This in-depth guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and supported by data from closely related analogs, offering a robust framework for researchers in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.

-

Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Spectrometer Setup: Before acquiring the sample spectrum, the spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, symmetrical peaks, which is crucial for resolving fine coupling patterns.

-

¹H NMR Spectrum Acquisition: A standard single-pulse experiment is typically employed. Key parameters to consider include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.[1]

-

¹³C NMR Spectrum Acquisition: A proton-decoupled experiment, such as the standard zgpg30 pulse program, is commonly used to acquire a spectrum with singlets for each unique carbon atom. A sufficient number of scans is essential due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals in both the aromatic and aliphatic regions. The introduction of a chlorine atom at the 8-position and a methyl group at the 5-position will induce predictable shifts in the proton resonances compared to the parent quinoline molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| H-2 | ~8.9 | dd | J ≈ 4.2, 1.7 Hz | Downfield shift due to proximity to the electronegative nitrogen. |

| H-3 | ~7.4 | dd | J ≈ 8.3, 4.2 Hz | Typical quinoline H-3 signal. |

| H-4 | ~8.2 | dd | J ≈ 8.3, 1.7 Hz | Influenced by the pyridine ring nitrogen. |

| H-6 | ~7.6 | d | J ≈ 7.5 Hz | Coupled to H-7. |

| H-7 | ~7.5 | d | J ≈ 7.5 Hz | Coupled to H-6. |

| 5-CH₃ | ~2.7 | s | - | Singlet for the methyl group protons. |

Causality Behind Chemical Shifts:

-

The protons on the pyridine ring (H-2, H-3, H-4) will exhibit characteristic doublet of doublets patterns, with their chemical shifts influenced by the electron-withdrawing effect of the nitrogen atom.

-

The methyl group at the 5-position will appear as a singlet in the upfield region of the aromatic spectrum.

-

The protons H-6 and H-7 will likely appear as doublets due to ortho-coupling with each other. The electron-donating nature of the methyl group at C-5 and the electron-withdrawing nature of the chloro group at C-8 will influence their precise chemical shifts.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 | ~150 | Most downfield carbon due to proximity to nitrogen. |

| C-3 | ~122 | Typical quinoline C-3 signal. |

| C-4 | ~136 | Influenced by the pyridine ring nitrogen. |

| C-4a | ~128 | Quaternary carbon at the ring junction. |

| C-5 | ~134 | Substituted with a methyl group. |

| C-6 | ~127 | Aromatic CH. |

| C-7 | ~126 | Aromatic CH. |

| C-8 | ~130 | Substituted with a chloro group. |

| C-8a | ~147 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| 5-CH₃ | ~18 | Aliphatic methyl carbon. |

Expert Insights: The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents. The carbon bearing the chlorine atom (C-8) is expected to be deshielded, while the methyl-substituted carbon (C-5) will also show a downfield shift compared to an unsubstituted carbon.

Visualizing NMR Assignments

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid or liquid sample is placed directly on the ATR crystal. This is a common and convenient method.

-

Sample Preparation (KBr Pellet): Alternatively, for a solid sample, a few milligrams can be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Spectrum Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is taken first and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (CH₃) |

| 1600-1450 | C=C and C=N stretch | Aromatic ring |

| ~850-750 | C-H bend (out-of-plane) | Aromatic substitution pattern |

| ~1100-1000 | C-Cl stretch | Aryl chloride |

Trustworthiness of Interpretation: The combination of aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, and characteristic aromatic ring stretching vibrations provides strong evidence for the core structure. The C-Cl stretching frequency is a key indicator for the presence of the chloro substituent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2][3]

-

Ionization: Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, often leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrum Interpretation

The mass spectrum of this compound will provide its exact molecular weight and characteristic fragmentation patterns. The molecular weight of 8-chloroquinoline is 163.6 g/mol .[4]

Table 4: Expected Mass Spectrometry Data for this compound (under EI)

| m/z | Ion | Significance |

| 177/179 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 142 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 115 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |

Authoritative Grounding: The presence of the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) in the molecular ion peak is a definitive confirmation of the presence of a single chlorine atom in the molecule. The fragmentation pattern, including the loss of the chlorine atom and subsequent loss of HCN, is characteristic of quinoline-type structures. The NIST WebBook provides a reference mass spectrum for the closely related 8-chloroquinoline, which shows a prominent molecular ion peak and loss of chlorine.[4]

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a self-validating system for its structural confirmation. The predicted data, based on established principles and analogous compounds, offers a reliable guide for researchers. This multi-faceted approach ensures the identity and purity of the compound, which is a critical prerequisite for its further investigation in drug discovery and materials science applications.

References

An In-depth Technical Guide to the Solubility and Stability Profiling of 8-Chloro-5-methylquinoline

Abstract: 8-Chloro-5-methylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate for novel therapeutic agents, such as kinase inhibitors and antimalarials, necessitates a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the aqueous solubility and chemical stability of this compound. We present detailed, field-proven protocols for determining equilibrium solubility, developing a stability-indicating analytical method, and executing forced degradation studies under various stress conditions as mandated by international regulatory guidelines. The causality behind experimental choices is elucidated to empower researchers to not only generate robust data but also to interpret it within the context of drug discovery and development.

Introduction to this compound

Chemical Identity and Core Structure

This compound belongs to the quinoline family, a class of compounds known for a wide spectrum of biological activities.[2] Its structure, featuring a chloro-substituent on the benzene ring and a methyl group, presents a unique electronic and steric profile that can be exploited in molecular design.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 56961-81-0 | [3] |

| Molecular Formula | C₁₀H₈ClN | [4] |

| Molecular Weight | 177.63 g/mol | [4] |

| Canonical SMILES | CC1=CC=C2C(=C1)C(=CC=N2)Cl | - |

The Imperative of Physicochemical Characterization

In the trajectory of drug development, early and accurate characterization of a molecule's solubility and stability is paramount. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can compromise therapeutic efficacy, shelf-life, and patient safety due to the formation of potentially toxic degradants.[5] The protocols detailed herein are designed to preemptively identify and mitigate these risks for this compound.

Comprehensive Solubility Assessment

Solubility dictates the dissolution rate and concentration gradient of a compound, directly influencing its absorption and ultimate bioavailability. We will describe the gold-standard equilibrium shake-flask method and the requisite analytical methodology for accurate quantification.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

Causality: The shake-flask method determines the thermodynamic equilibrium solubility, representing the maximum amount of a compound that can dissolve in a given solvent system at a specific temperature. This value is a fundamental, intrinsic property of the molecule and serves as a critical benchmark for formulation development. The extended incubation period ensures that the system reaches a true equilibrium state.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a series of 2 mL glass vials. The visual presence of solid material at the end of the experiment is essential to confirm that saturation was achieved.

-

Solvent Addition: To each vial, add 1 mL of the desired aqueous buffer (e.g., pH 2.0 HCl buffer, pH 7.4 Phosphate Buffered Saline (PBS), pH 9.0 borate buffer).

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C). Agitate for a minimum of 48 hours. A 72-hour period is often preferred to ensure equilibrium is reached for crystalline compounds.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour to let undissolved solids settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

-

Sample Collection & Dilution: Carefully collect an aliquot of the clear supernatant from each vial. Immediately dilute the supernatant with the mobile phase used for analysis to prevent precipitation. A 1:10 or 1:100 dilution is a common starting point.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Protocol 2.2) against a calibration curve prepared from a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

Analytical Protocol: HPLC-UV Method for Quantification

Causality: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for quantifying organic molecules in solution due to its high sensitivity, selectivity, and reproducibility.[6] A C18 reversed-phase column is chosen for its versatility in retaining moderately non-polar compounds like quinoline derivatives. The acidic mobile phase (formic acid) is used to protonate the quinoline nitrogen, ensuring sharp, symmetrical peak shapes.

Methodology:

-

Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

-

Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 230 nm (or a determined λ-max for the compound).

-

Column Temperature: 30 °C.

-

Calibration: Prepare standards from 0.1 µg/mL to 100 µg/mL in the mobile phase.

Stability Profiling and Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[5][7] The goal is to induce degradation to a relevant extent (typically 5-20%) without completely destroying the molecule.[8]

Overall Experimental Workflow

The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.

Caption: General workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

For each condition, a control sample (stored at 4°C in the dark) and a blank (reagents only) must be run in parallel.

3.2.1 Acidic Hydrolysis

-

Protocol: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60 °C. Withdraw aliquots at 2, 8, 24, and 48 hours.

-

Quenching: Neutralize the aliquot with an equivalent amount of 0.1 M NaOH before dilution and analysis.

-

Causality: Acidic conditions can catalyze the hydrolysis of susceptible functional groups. The quinoline nitrogen, being basic, will be protonated, which can influence the electronic properties of the aromatic system.

3.2.2 Basic Hydrolysis

-

Protocol: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Incubate at 60 °C. Withdraw aliquots at specified time points.

-

Quenching: Neutralize with an equivalent amount of 0.1 M HCl.

-

Causality: Basic conditions test for susceptibility to nucleophilic attack (e.g., hydrolysis of the chloro-substituent, though typically unreactive on an aromatic ring without strong activation) and other base-mediated reactions.

3.2.3 Oxidative Degradation

-

Protocol: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at specified time points.

-

Quenching: No quenching is typically required, as the peroxide is sufficiently diluted upon sample preparation for HPLC.

-

Causality: This condition mimics potential oxidation by atmospheric oxygen or residual peroxides in excipients. The electron-rich quinoline ring and the methyl group are potential sites of oxidation.[9]

3.2.4 Thermal Degradation

-

Protocol:

-

Solution: Incubate a sealed vial of the stock solution at 80 °C.

-

Solid State: Place a few milligrams of solid this compound powder in an open vial within an oven at 80 °C.

-

-

Causality: Assesses the intrinsic thermal stability of the molecule in both solid and solution states, which is critical for determining manufacturing and storage conditions.

3.2.5 Photolytic Degradation

-

Protocol: Expose the stock solution in a phototransparent container (e.g., quartz cuvette) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel sample wrapped in aluminum foil serves as the dark control.

-

Causality: Determines the molecule's sensitivity to light, informing packaging requirements (e.g., amber vials, opaque containers). Aromatic systems are often susceptible to photolytic degradation.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. A stability-indicating method coupled with mass spectrometry (LC-MS) would be required to confirm the identity of any observed degradants.

Caption: Hypothetical degradation pathways for this compound.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By employing the detailed protocols for equilibrium solubility and forced degradation, researchers can generate the critical data necessary to assess the compound's viability for further development. The emphasis on the causality behind each experimental step ensures that the resulting data is not only accurate but also interpretable, enabling informed decisions in the complex process of drug discovery and formulation. The successful application of these methods will establish a foundational physicochemical profile, guiding the path forward for this promising synthetic intermediate.

References

- 1. 8-Chloro-5-methylquinolin-2(1H)-one [myskinrecipes.com]

- 2. ijfmr.com [ijfmr.com]

- 3. This compound | 56961-81-0 [amp.chemicalbook.com]

- 4. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Enduring Legacy of the Quinoline Scaffold: From Coal Tar to Cutting-Edge Therapeutics

A Senior Application Scientist's In-Depth Technical Guide on the Discovery, Synthesis, and Therapeutic Evolution of Quinoline Derivatives

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this seemingly simple aromatic structure has given rise to a vast and diverse family of derivatives with profound impacts on human health.[1][2] From the serendipitous discovery of quinine's antimalarial properties in the bark of the Cinchona tree to the rational design of targeted kinase inhibitors for cancer therapy, the history of quinoline is inextricably linked with the evolution of drug discovery itself.[3][4] This technical guide provides a comprehensive exploration of the discovery, foundational synthetic methodologies, and the ever-expanding therapeutic applications of quinoline derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of this remarkable pharmacological odyssey.[5]

Part 1: The Genesis of a Therapeutic Powerhouse - Early Discoveries and the Rise of Antimalarials

The story of quinoline's therapeutic journey begins not in a laboratory, but in the Andes mountains of South America. For centuries, indigenous populations used the bark of the Cinchona tree to treat fevers.[6] In the 17th century, Jesuit missionaries introduced this "fever tree" bark to Europe, where it became the first effective treatment for malaria.[3] However, it wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, which they named quinine.[3][7][8] This landmark achievement marked one of the earliest instances of isolating a pure, therapeutically active compound from a natural source and laid the groundwork for the chemical investigation of quinoline-based compounds.

The advent of synthetic chemistry in the 19th and 20th centuries ushered in a new era for quinoline derivatives. The urgent need for synthetic antimalarials during World War II, when natural quinine sources were scarce, led to the development of chloroquine in 1934.[4] This 4-aminoquinoline derivative proved to be a highly effective and inexpensive treatment for malaria for many decades.[9] The subsequent emergence of chloroquine-resistant strains of Plasmodium falciparum has fueled a continuous effort to develop new quinoline-based antimalarials, leading to the synthesis of drugs like mefloquine and amodiaquine.[9][10]

Mechanism of Action of Quinoline Antimalarials

The primary mechanism of action for many quinoline antimalarials, including chloroquine, involves the disruption of heme detoxification in the malaria parasite.[11][12] During its intraerythrocytic stage, the parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[13] The parasite protects itself by polymerizing the heme into an inert crystalline substance called hemozoin.[14] Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.[11] There, it is thought to cap the growing hemozoin crystal, preventing further polymerization of heme.[14] The buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[12]

Caption: Mechanism of action of chloroquine in the malaria parasite.

Part 2: The Synthetic Cornerstone - Foundational Reactions for Quinoline Ring Construction

The ability to chemically synthesize the quinoline scaffold was a pivotal moment in the history of these derivatives, enabling large-scale production and the creation of novel analogues with tailored properties.[2] Several classic "named reactions" have become the bedrock of quinoline synthesis, each with its own unique set of reactants and conditions.

The Skraup Synthesis (1880)

The Skraup synthesis is a robust and historically significant method for preparing quinolines.[15] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[16] The reaction is notoriously exothermic and requires careful control.[17]

Reaction Mechanism: The mechanism proceeds in several steps:

-

Dehydration of glycerol by sulfuric acid to form the α,β-unsaturated aldehyde, acrolein.[2]

-

Michael addition of the aniline to acrolein.[2]

-

Acid-catalyzed cyclization of the resulting intermediate.[2]

-

Oxidation of the dihydroquinoline intermediate to the aromatic quinoline.[2]

Caption: Simplified workflow of the Skraup Synthesis.

Experimental Protocol (General):

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline, glycerol, and a moderator like ferrous sulfate.[17]

-

Slowly introduce the oxidizing agent (e.g., nitrobenzene).[17]

-

Gently heat the mixture to initiate the reaction. Once initiated, the reaction is exothermic and may require cooling to control the rate.[17]

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[17]

-

Workup involves careful neutralization of the acid, followed by steam distillation to isolate the quinoline from the tarry byproducts.[17]

The Doebner-von Miller Reaction (1881)

This reaction is a modification of the Skraup synthesis and allows for the preparation of substituted quinolines.[18] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, typically formed in situ from an aldol condensation.[13][19]

Experimental Protocol (Synthesis of 2-Methylquinoline):

-

Prepare a solution of aniline hydrochloride by reacting aniline with hydrochloric acid.[20]

-

Slowly add an acetaldehyde solution to the refluxing aniline hydrochloride solution. This will form crotonaldehyde in situ.[21]

-

After the addition is complete, continue to reflux for several hours.[21]

-

The workup involves basification and steam distillation to isolate the 2-methylquinoline.[13]

The Friedländer Synthesis (1882)

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[14][22] The reaction can be catalyzed by either acid or base.[11]

Reaction Mechanism: The mechanism can proceed via two pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type condensation.[11]

Caption: General workflow of the Friedländer Synthesis.

Experimental Protocol (General):

-

Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent.

-

Add the acid or base catalyst (e.g., potassium hydroxide or p-toluenesulfonic acid).[14]

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an appropriate workup, which may involve neutralization, extraction, and purification by chromatography or recrystallization.

The Combes Quinoline Synthesis (1888)

This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[10][23]

Experimental Protocol (General):

-

Mix the aniline and the β-diketone.

-

Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while cooling the mixture.[23]

-

Heat the reaction mixture to facilitate cyclization and dehydration.[19]

-

The workup typically involves pouring the reaction mixture onto ice, neutralizing with a base, and then extracting the product.

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a multi-step synthesis used to prepare 4-hydroxyquinoline derivatives.[6][24] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation.[25]

Experimental Protocol (General):

-

Condensation: Heat a mixture of the aniline and diethyl ethoxymethylenemalonate at 100-130°C. Remove the ethanol byproduct under reduced pressure.

-

Cyclization: Heat the resulting anilidomethylenemalonate intermediate in a high-boiling solvent (e.g., Dowtherm A) to approximately 250°C to induce cyclization.

-

Saponification: Hydrolyze the ester group of the cyclized product using an aqueous solution of sodium hydroxide.

-

Decarboxylation: Acidify the mixture to precipitate the quinoline-3-carboxylic acid, which is then heated to induce decarboxylation to the final 4-hydroxyquinoline product.[6]

Part 3: Beyond Malaria - The Expanding Therapeutic Landscape of Quinoline Derivatives

While the fight against malaria was the initial impetus for the development of quinoline-based drugs, the versatility of this scaffold has led to its exploration in a wide array of other therapeutic areas.[26]

Anticancer Agents

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action.[27][28]

-

Kinase Inhibition: Many quinoline-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[9][29] For example, bosutinib is an FDA-approved dual Src/Abl kinase inhibitor used to treat chronic myeloid leukemia.[30] Anlotinib is another example, a multi-target tyrosine kinase inhibitor that targets VEGFR, FGFR, PDGFR, and c-Kit.[31]

-

Topoisomerase Inhibition: Some quinoline analogues, such as camptothecin and its derivatives, function as topoisomerase inhibitors.[28] They stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and apoptosis.[32]

-

Tubulin Polymerization Inhibition: Certain quinoline derivatives can interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.[28]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[32]

Caption: Major mechanisms of action for quinoline-based anticancer agents.

Antibacterial Agents

The quinolone and fluoroquinolone antibiotics, which contain a 4-oxo-1,4-dihydroquinoline core, are a major class of synthetic antibacterial agents.[3] They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death. The development of resistance is a growing concern, driving research into novel quinoline-based antibacterial agents with different mechanisms of action.[33][34]

Antiviral Agents

Quinoline derivatives have also demonstrated significant potential as antiviral agents, acting against a broad spectrum of viruses.[35][36] For instance, some quinoline compounds have shown activity against HIV by inhibiting key viral enzymes like reverse transcriptase and integrase.[35] More recently, quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro) have been developed as potential oral antiviral drug candidates for COVID-19.[1] Other studies have reported the efficacy of quinoline derivatives against viruses such as Zika, Ebola, and Hepatitis C.[36]

Part 4: Data Summary and Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of quinoline derivatives are heavily influenced by their physicochemical properties. The table below summarizes key properties for quinoline and some of its prominent derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |

| Quinoline | C₉H₇N | 129.16 | -15 | 237 | 2.04[37] |

| Quinine | C₂₀H₂₄N₂O₂ | 324.42 | 177 | - | 3.44 |

| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | 87-90 | - | 4.63 |

| Bosutinib | C₂₆H₂₉Cl₂N₅O₃ | 530.45 | 118-120 | - | 4.9 |

Note: Physicochemical data can vary slightly depending on the source and experimental conditions.

Conclusion and Future Perspectives

From its humble origins in coal tar and the bark of a South American tree, the quinoline scaffold has evolved into one of the most important and versatile platforms in medicinal chemistry. The historical journey of quinoline derivatives, from the natural antimalarial quinine to rationally designed synthetic agents for a multitude of diseases, showcases the power of chemical synthesis and the continuous quest for novel therapeutics. The foundational synthetic reactions developed over a century ago remain relevant today, albeit with modern modifications to improve efficiency and sustainability.

The future of quinoline-based drug discovery lies in the exploration of new chemical space through innovative synthetic methodologies, including multicomponent reactions and diversity-oriented synthesis.[21] Furthermore, a deeper understanding of the biological targets and mechanisms of action will enable the design of more selective and potent therapeutic agents. As we continue to face challenges from drug resistance and emerging diseases, the enduring legacy of the quinoline scaffold ensures that it will remain a vital source of inspiration for the development of the next generation of medicines.

References

- 1. news-medical.net [news-medical.net]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 9. researchgate.net [researchgate.net]

- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. benchchem.com [benchchem.com]

- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. iipseries.org [iipseries.org]

- 16. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 17. benchchem.com [benchchem.com]

- 18. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 19. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 20. synarchive.com [synarchive.com]

- 21. benchchem.com [benchchem.com]

- 22. organicreactions.org [organicreactions.org]

- 23. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 24. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 25. Gould-Jacobs Reaction [drugfuture.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 28. globalresearchonline.net [globalresearchonline.net]

- 29. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 31. researchgate.net [researchgate.net]

- 32. ijmphs.com [ijmphs.com]

- 33. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical studies on 8-Chloro-5-methylquinoline structure

An In-depth Technical Guide to the Theoretical-Structural Elucidation of 8-Chloro-5-methylquinoline

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] This guide provides a comprehensive theoretical framework for the structural and electronic characterization of this compound, a promising scaffold for drug design. Leveraging Density Functional Theory (DFT), we will dissect its molecular geometry, explore its electronic landscape through frontier molecular orbital and electrostatic potential analyses, and predict its spectroscopic signatures. This document serves as a foundational resource for researchers aiming to understand and exploit the physicochemical properties of this molecule for rational drug development.

Foundational Principles: The 'Why' of Computational Choice

In modern chemical research, computational modeling is not merely a validation tool but a predictive powerhouse. For a molecule like this compound, understanding its three-dimensional structure and electron distribution is paramount to predicting its interaction with biological targets.

Expertise-Driven Selection: Density Functional Theory (DFT)

Our chosen methodology is Density Functional Theory (DFT), a quantum mechanical approach that has become the workhorse for computational chemistry. The rationale for this choice is threefold:

-

Accuracy: DFT provides a highly accurate description of electronic structure for a wide range of molecules.

-

Efficiency: It offers a superior balance between computational cost and accuracy compared to more demanding methods like Møller–Plesset perturbation theory or Coupled Cluster theory.[3]

-

Proven Efficacy: DFT has been successfully applied to countless quinoline derivatives, providing reliable predictions of their properties.[4][5][6]

Specifically, we utilize the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This combination is widely recognized for its robustness in calculating the geometries and vibrational frequencies of organic molecules containing heteroatoms and halogens.[2][3][4] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing electronic exchange and correlation effects. The 6-311++G(d,p) basis set is extensive, providing flexibility for electrons by including diffuse functions (++) for lone pairs and polarization functions (d,p) to describe bond anisotropy.

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a self-validating system for the theoretical analysis of this compound. Each step builds upon the last, ensuring the final results are derived from a stable and reliable theoretical model.

Step-by-Step Computational Protocol

-

Initial Structure Generation: A 2D structure of this compound is drawn using chemical structure software and converted to a 3D coordinate file.

-

Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a true minimum on the potential energy surface). The optimization is considered complete when the forces on all atoms approach zero.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. This crucial step serves two purposes:

-

Property Calculations: Using the validated minimum-energy structure, further single-point energy calculations are conducted to determine electronic properties, including:

-

Natural Bond Orbital (NBO) analysis.

-

Molecular Electrostatic Potential (MEP).

-

Frontier Molecular Orbitals (HOMO-LUMO).

-

UV-Vis electronic transitions via Time-Dependent DFT (TD-DFT).[8]

-

Caption: A standard workflow for the theoretical characterization of a molecule.

Molecular Geometry and Structural Insights

The geometry optimization yields the most stable three-dimensional arrangement of this compound. The quinoline core, a fusion of benzene and pyridine rings, is expected to be largely planar. The chlorine atom at position 8 and the methyl group at position 5 are the key substituents influencing its steric and electronic profile.

| Parameter | Predicted Value (Å) | Description |

| Bond Lengths | ||

| C-Cl | ~1.75 | Typical length for a C(sp²)-Cl bond. |

| C-N (in ring) | ~1.33 - 1.38 | Characteristic of C-N bonds within a pyridine ring. |

| C-C (aromatic) | ~1.39 - 1.42 | Standard aromatic carbon-carbon bond lengths. |

| C-C (methyl) | ~1.51 | Standard C(sp²)-C(sp³) single bond. |

| Bond Angles | (Degrees) | |

| C-C-Cl | ~120° | Reflects the sp² hybridization of the carbon atom. |

| C-N-C | ~118° | Typical endocyclic angle for pyridine. |

Note: These values are predictive, based on DFT calculations for similar structures.[9]

The Electronic Landscape: Reactivity and Interaction

The distribution of electrons within a molecule dictates its reactivity. By analyzing its electronic properties, we can predict how this compound will behave in a chemical or biological environment.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character).[10]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of chemical reactivity and stability.[10][11]

-

A small gap implies the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[12]

-

A large gap suggests higher stability and lower chemical reactivity.[10]

For this compound, the HOMO is expected to be distributed across the π-system of the quinoline rings, while the LUMO will also be a π* anti-bonding orbital. The calculated energy gap provides a quantitative measure of its kinetic stability.

Caption: HOMO-LUMO energy diagram for this compound.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the surface of a molecule. It provides an intuitive visualization of the charge distribution and is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.[13]

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack. For this compound, these are expected around the nitrogen atom due to its lone pair of electrons and, to a lesser extent, the chlorine atom.[13][14]

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the molecule.[13]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[2] It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).[15]

For this compound, key interactions would include:

-

Delocalization of the nitrogen lone pair (n) into the anti-bonding π* orbitals of the aromatic ring (n → π*).

-

Delocalization of the chlorine lone pairs (n) into the anti-bonding σ* orbitals of adjacent C-C bonds (n → σ*).

-

Extensive π → π* interactions within the fused aromatic ring system.

These delocalization events contribute significantly to the overall stability of the molecule. A higher E(2) value indicates a stronger interaction and greater charge delocalization.[2]

Predicted Spectroscopic Signatures

Computational methods allow us to predict the spectroscopic fingerprints of a molecule before it is even synthesized.

Vibrational Analysis (FT-IR & Raman)

The calculated vibrational frequencies from DFT can be directly correlated with experimental FT-IR and Raman spectra. A scaling factor (typically ~0.961 for B3LYP) is often applied to the computed frequencies to correct for anharmonicity and basis set limitations.[4]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Description |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of H atoms on the quinoline ring. |

| C-H Stretch (Methyl) | 2980 - 2870 | Asymmetric and symmetric C-H stretching. |

| C=C/C=N Ring Stretch | 1620 - 1450 | Characteristic vibrations of the fused rings. |

| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bond. |

Electronic Absorption (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which simulate the UV-Vis spectrum. For aromatic systems like quinoline, the primary absorptions are due to π→π* transitions within the conjugated ring system. The presence of the chloro and methyl substituents will cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted quinoline.

Conclusion and Future Directions

This guide has established a robust theoretical framework for understanding the structural and electronic properties of this compound. Through DFT calculations, we have elucidated its optimized geometry, mapped its electronic reactivity via HOMO-LUMO and MEP analyses, and predicted its key spectroscopic features. The analysis indicates a stable aromatic scaffold with distinct nucleophilic (nitrogen) and electrophilic (aromatic hydrogens) regions, making it an intriguing candidate for derivatization in drug discovery programs. The computational protocols and insights presented here provide a solid foundation for future experimental work and in-silico screening efforts aimed at developing novel therapeutics based on this quinoline core.

References

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergi-fytronix.com [dergi-fytronix.com]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 11. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. dergi-fytronix.com [dergi-fytronix.com]

An In-depth Technical Guide to 8-Chloro-5-methylquinoline: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 8-Chloro-5-methylquinoline, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into its chemical and physical properties, explore plausible synthetic routes, discuss its spectroscopic signature, and evaluate its potential as a scaffold in the design of novel therapeutic agents.

Core Molecular Attributes of this compound

This compound is a substituted quinoline, a class of compounds recognized for its broad spectrum of biological activities. The introduction of a chlorine atom at the 8-position and a methyl group at the 5-position of the quinoline ring system imparts specific physicochemical properties that can influence its reactivity, metabolic stability, and interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | --INVALID-LINK-- |

| Molecular Weight | 177.63 g/mol | --INVALID-LINK-- |

| CAS Number | 56961-81-0 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Synonyms | Quinoline, 8-chloro-5-methyl- | --INVALID-LINK-- |

Strategic Synthesis of this compound

Proposed Synthetic Pathway: A Modified Combes Synthesis

The synthesis would commence with the reaction of 2-chloro-5-methylaniline with acetylacetone in the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA).

Caption: Proposed Combes synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a stirred solution of 2-chloro-5-methylaniline (1 equivalent) in a suitable solvent such as toluene, add acetylacetone (1.1 equivalents).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) or polyphosphoric acid to the reaction mixture at room temperature. The addition should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: Heat the mixture to reflux (typically 110-140°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is expected to be complete within 6-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is approximately 8-9. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-